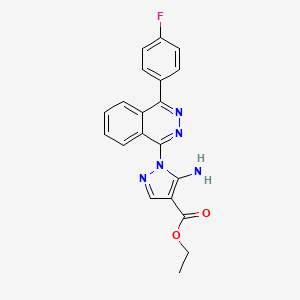

ethyl 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carboxylate

Description

Ethyl 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a phthalazine moiety at the 1-position and an ethoxycarbonyl group at the 4-position.

Properties

IUPAC Name |

ethyl 5-amino-1-[4-(4-fluorophenyl)phthalazin-1-yl]pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN5O2/c1-2-28-20(27)16-11-23-26(18(16)22)19-15-6-4-3-5-14(15)17(24-25-19)12-7-9-13(21)10-8-12/h3-11H,2,22H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWARYCBALWZBAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester under acidic conditions.

Introduction of the phthalazine moiety: This step involves the reaction of the pyrazole intermediate with a phthalic anhydride derivative in the presence of a suitable catalyst.

Attachment of the fluorophenyl group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of phthalazine compounds exhibit anticancer properties. Ethyl 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carboxylate has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in preclinical models. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This makes it a candidate for treating conditions characterized by chronic inflammation, such as rheumatoid arthritis .

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of this compound against neurodegenerative diseases. It has shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating its potential use in therapies for diseases like Alzheimer's and Parkinson's .

Case Study 1: Anticancer Research

In a study published by the Royal Society of Chemistry, researchers evaluated the anticancer activity of several phthalazine derivatives, including this compound. The results indicated a significant reduction in cell viability in breast cancer cell lines when treated with this compound, suggesting its potential as a lead for developing new anticancer agents .

Case Study 2: Anti-inflammatory Effects

A preclinical study assessed the anti-inflammatory effects of the compound in a mouse model of induced arthritis. The treated group exhibited reduced swelling and inflammation compared to controls, supporting its application in inflammatory diseases .

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the biological context and the specific target molecules involved.

Comparison with Similar Compounds

Structural Features

The target compound differs from analogs primarily in the substitution pattern on the pyrazole ring. Key comparisons include:

Key Observations :

- The phthalazine moiety in the target compound introduces a larger, planar heterocyclic system compared to phenyl or pyridazine substituents, which may enhance π-π stacking interactions in crystal lattices or biological targets .

- Fluorine substituents (e.g., 4-fluorophenyl) are common across analogs, likely improving metabolic stability and binding affinity in drug design .

Physicochemical Properties

Key Observations :

- The target compound’s melting point is unreported, but analogs with similar substituents (e.g., 4-fluorophenyl) show melting points between 153–169°C, suggesting comparable thermal stability .

- IR spectra consistently show NH₂ and carbonyl stretches, confirming functional group integrity across analogs .

Key Observations :

- The target compound may be synthesized via diazotization, a method used for analogous pyrazole derivatives, yielding ~74% under reflux conditions .

- Cyclization reactions (e.g., to form pyrazolo-pyrimidines) highlight the versatility of 5-amino-pyrazole intermediates in generating bioactive heterocycles .

Biological Activity

Ethyl 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C20H16FN5O2

- CAS Number : 138907-68-3

- Structure : The compound features a pyrazole ring, a phthalazine moiety, and an ethyl carboxylate group, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrazole Ring : The initial step often includes a Michael-type addition reaction to form the pyrazole structure.

- Introduction of the Phthalazine Moiety : This is achieved through condensation reactions involving appropriate precursors.

- Carboxylation : The ethyl carboxylate group is introduced via esterification techniques.

Anticancer Properties

Research indicates that derivatives of pyrazoles, including this compound, exhibit significant anticancer activity. A study demonstrated that compounds with similar structures can inhibit topoisomerase II, leading to apoptosis in cancer cell lines such as HepG2 and MCF-7 .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Ethyl 5-amino... | HepG2 | 2.5 | Topo II inhibition |

| Ethyl 5-amino... | MCF-7 | 5.0 | Induces apoptosis |

Antimicrobial Activity

Pyrazole derivatives are known for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains, suggesting potential use in treating infections .

Anti-inflammatory Effects

Studies have indicated that this compound may also possess anti-inflammatory properties, inhibiting pathways involved in inflammation. Research suggests that similar compounds can modulate cytokine production and reduce inflammatory markers in vitro .

Case Study 1: Anticancer Activity

In a comparative study, ethyl 5-amino derivatives were tested against standard chemotherapeutics. The results showed that certain derivatives exhibited lower cytotoxicity towards normal cells while maintaining efficacy against cancer cells, highlighting their potential as safer alternatives in cancer therapy .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial activity of various pyrazole derivatives, including ethyl 5-amino derivatives. The findings revealed significant inhibition of growth in both Gram-positive and Gram-negative bacteria, supporting further development for clinical applications .

Q & A

Q. What are the optimized synthetic routes for ethyl 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The synthesis typically involves cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with hydrazine derivatives under reflux in alcoholic media (e.g., ethanol or methanol). Key optimizations include:

- Temperature control : Maintaining reflux temperatures (70–80°C) to ensure complete ring closure.

- Catalyst use : Adding catalytic acetic acid to accelerate cyclization.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

Comparative studies on analogous pyrazole derivatives highlight the importance of inert atmospheres (N₂/Ar) to prevent oxidation of the amino group .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound’s structure?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies the amino proton (δ 6.2–6.5 ppm) and phthalazine aromatic signals (δ 8.1–8.7 ppm). ¹³C NMR confirms the ester carbonyl (δ 165–170 ppm) .

- X-ray Crystallography : Resolves the 3D conformation, including dihedral angles between the pyrazole and phthalazine rings. Single-crystal diffraction (Mo-Kα radiation) is optimal .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺ at m/z 434.12) .

Q. How should researchers design initial biological activity screens for this compound?

Methodological Answer:

- Antimicrobial Activity : Disk diffusion assays against S. aureus and E. coli at concentrations of 10–100 µg/mL.

- Anticancer Potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations after 48-hour exposure .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or phosphodiesterases, using ATP/NADH consumption rates .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

- Kinetic Analysis : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) using varying substrate concentrations.

- Structural Studies : Molecular docking (AutoDock Vina) and X-ray co-crystallography (e.g., with human carbonic anhydrase IX) reveal binding interactions .

- Biophysical Assays : Surface plasmon resonance (SPR) quantifies binding affinity (KD) in real-time .

Q. What computational approaches predict the compound’s reactivity and interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. B3LYP/6-31G(d) basis sets are recommended .

- Molecular Dynamics (MD) : Simulates solvation effects and protein-ligand stability over 100-ns trajectories (GROMACS software).

- Reaction Path Optimization : ICReDD’s quantum chemical workflows reduce trial-and-error in synthesizing derivatives .

Q. How can contradictions in reported bioactivity data across studies be resolved?

Methodological Answer:

- Purity Validation : HPLC-MS analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) ensures ≥98% purity .

- Standardized Protocols : Replicate assays with positive controls (e.g., doxorubicin for cytotoxicity).

- Meta-Analysis : Compare substituent effects using QSAR models; e.g., fluorophenyl groups enhance lipophilicity (logP ≈ 2.7) but reduce aqueous solubility .

Q. How does the substitution pattern (e.g., amino, fluorophenyl) influence bioactivity compared to structural analogs?

Methodological Answer:

| Substituent | Effect on Bioactivity | Reference Compound |

|---|---|---|

| 5-Amino | Enhances H-bonding with enzyme active sites | Ethyl 5-amino-1-(4-methylphenyl) analog |

| 4-(4-Fluorophenyl) | Increases lipophilicity (logP ↑) and CNS penetration | Ethyl 5-chloro-1-(4-fluorophenyl) analog |

| Phthalazine Moiety | Improves π-π stacking with aromatic residues | Benzamido-thienopyridazine derivative |

Q. What methodologies assess pharmacokinetics and toxicity in preclinical models?

Methodological Answer:

- ADME Profiling :

- Absorption : Caco-2 cell monolayer permeability assays (Papp > 1 × 10⁻⁶ cm/s indicates good absorption).

- Metabolism : Incubation with liver microsomes (CYP450 isoform specificity).

- Toxicity Screening :

- Ames Test : Salmonella typhimurium strains (TA98/TA100) to detect mutagenicity.

- hERG Inhibition : Patch-clamp assays (IC₅₀ > 10 μM preferred) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.